2-bromo-N'-({4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]phenyl}carbonyl)benzohydrazide
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Overview
Description
2-BROMO-N’-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]BENZOYL}BENZOHYDRAZIDE is a complex organic compound that features a combination of bromine, chlorine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N’-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]BENZOYL}BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α-bromo ketone under mild conditions.
Acylation Reaction: The pyrazole derivative is then subjected to an acylation reaction with 4-chloro-3,5-dimethylbenzoyl chloride to form the intermediate compound.
Coupling Reaction: The final step involves coupling the intermediate with 2-bromo-benzohydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The pyrazole ring and other functional groups can participate in oxidation and reduction reactions under suitable conditions.
Acylation and Alkylation: The compound can be further modified through acylation and alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring .
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which 2-BROMO-N’-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]BENZOYL}BENZOHYDRAZIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-BROMO-N’-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]BENZOYL}BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C21H18BrClN4O3 |
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Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-bromo-N'-[4-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]benzoyl]benzohydrazide |
InChI |
InChI=1S/C21H18BrClN4O3/c1-12-19(23)13(2)27(26-12)11-18(28)14-7-9-15(10-8-14)20(29)24-25-21(30)16-5-3-4-6-17(16)22/h3-10H,11H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
ZYZNFNOGYLKVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Br)C)Cl |
Origin of Product |
United States |
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